5-Bromo-2,3-dimethoxypyrazine

Cross-coupling Synthetic methodology C-C bond formation

5-Bromo-2,3-dimethoxypyrazine is a heterocyclic organic compound belonging to the pyrazine family, distinguished by the presence of a bromine atom at the 5-position and two methoxy groups at the 2- and 3-positions of the pyrazine ring. With a molecular formula of C6H7BrN2O2 and a molecular weight of 219.04 g/mol, it appears as a white to off-white crystalline solid with a melting point range of 100–105 °C.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 89466-19-3
Cat. No. B1283610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dimethoxypyrazine
CAS89466-19-3
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCOC1=NC=C(N=C1OC)Br
InChIInChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3
InChIKeyUANBJBLRCNEFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dimethoxypyrazine (CAS 89466-19-3): A Dual-Functional Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


5-Bromo-2,3-dimethoxypyrazine is a heterocyclic organic compound belonging to the pyrazine family, distinguished by the presence of a bromine atom at the 5-position and two methoxy groups at the 2- and 3-positions of the pyrazine ring . With a molecular formula of C6H7BrN2O2 and a molecular weight of 219.04 g/mol, it appears as a white to off-white crystalline solid with a melting point range of 100–105 °C . The compound exhibits moderate solubility in common organic solvents such as DMSO and DMF, while being sparingly soluble in water, and is classified under GHS07 as a skin and eye irritant (H315-H319) . It is primarily employed as a versatile synthetic intermediate in pharmaceutical and chemical research, where the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methoxy groups can modulate electronic properties or undergo further functionalization .

Why 5-Bromo-2,3-dimethoxypyrazine Cannot Be Simply Replaced by Its Non-Brominated Parent or Regioisomeric Analogs


Generic substitution among dimethoxypyrazine derivatives is precluded by critical functional and positional differences. The non-brominated parent, 2,3-dimethoxypyrazine (MW 140.14 g/mol), lacks the bromine atom that enables transition-metal-catalyzed cross-coupling reactions, thereby eliminating a key synthetic diversification pathway essential for constructing complex drug-like molecules . The 2-bromo-3,5-dimethoxy regioisomer (CAS 1033610-34-2, MW 219.04 g/mol) presents a different substitution pattern, which alters the electronic environment of the pyrazine ring and the steric accessibility of the bromine, potentially leading to divergent reactivity and selectivity in nucleophilic aromatic substitution or cross-coupling . Furthermore, the 2,3-dibromo-5,6-dimethoxy analog (CAS 2385836-13-3, MW 297.88 g/mol) introduces two bromine atoms, offering a distinct reactivity profile that can result in uncontrolled poly-substitution rather than the predictable mono-functionalization achievable with the target compound . These structural nuances directly impact synthetic strategy, making direct interchange impossible without altering reaction outcomes and downstream compound libraries.

Quantitative Differentiation: 5-Bromo-2,3-dimethoxypyrazine vs. Closest Analogs


Cross-Coupling Competence: 5-Bromo-2,3-dimethoxypyrazine Enables Palladium-Catalyzed Bond Formation Absent in the Non-Brominated Parent

5-Bromo-2,3-dimethoxypyrazine possesses a bromine atom at the 5-position, enabling its direct participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . In contrast, its non-brominated parent compound, 2,3-dimethoxypyrazine (MW 140.14 g/mol), lacks this reactive handle entirely, rendering it inert under standard cross-coupling conditions . This distinction is absolute: any synthetic route requiring C-C or C-N bond formation at the pyrazine core necessitates the brominated derivative. While direct yield comparisons for this specific substrate-pair are not publicly available, literature on related bromopyrazine cross-couplings reports isolated yields of 76% and 39% for Suzuki reactions on 2,5-dibromo-3,6-dimethylpyrazine with 2-methoxybenzeneboronic acid and 4-tert-butylbenzeneboronic acid, respectively, demonstrating the general reactivity of bromopyrazines in cross-coupling .

Cross-coupling Synthetic methodology C-C bond formation

Molecular Weight Differentiation: 56% Mass Increase vs. Non-Brominated Parent Facilitates Purification and Analytical Tracking

5-Bromo-2,3-dimethoxypyrazine has a molecular weight of 219.04 g/mol, which is 56.3% higher than the 140.14 g/mol of its non-brominated parent, 2,3-dimethoxypyrazine . This substantial mass difference simplifies chromatographic separation of reaction mixtures (e.g., flash column chromatography or preparative HPLC) where both the starting material and product may be present. Additionally, the characteristic bromine isotopic pattern (79Br:81Br ≈ 1:1) provides a distinctive mass spectrometry signature that aids rapid identity confirmation and reaction monitoring via LC-MS . The regioisomeric 2-bromo-3,5-dimethoxypyrazine shares an identical molecular weight but differs in its chromatographic retention time and NMR spectroscopic profile due to the altered substitution pattern, enabling unambiguous analytical discrimination .

Physicochemical properties Analytical chemistry Purification

Controlled Mono-Functionalization: Single Bromine vs. Dual Bromine Analogs Reduces Risk of Undesired Poly-Substitution

5-Bromo-2,3-dimethoxypyrazine contains a single bromine atom, which restricts cross-coupling or nucleophilic substitution to one position under controlled conditions. In contrast, 2,3-dibromo-5,6-dimethoxypyrazine (CAS 2385836-13-3; MW 297.88 g/mol) bears two bromine atoms at adjacent positions . While the dibromo analog can theoretically undergo sequential functionalization, it is prone to statistical mixtures of mono- and bis-substitution products under typical reaction conditions, complicating purification and reducing isolated yields of the desired mono-functionalized product . The mono-bromo compound eliminates this selectivity issue, providing a cleaner reaction profile when only a single diversification point is required. This distinction is particularly relevant in library synthesis and SAR campaigns where introducing one defined substituent at a time is critical for unambiguous biological activity interpretation .

Synthetic strategy Regioselectivity Reaction control

Commercial Specification and Purity Benchmark: Verified 95%+ Purity with Batch-Specific QC Documentation

Multiple commercial suppliers list 5-Bromo-2,3-dimethoxypyrazine with a minimum purity specification of 95%, with some vendors such as Bidepharm providing batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, its non-brominated parent 2,3-dimethoxypyrazine is often offered at similar purity levels but lacks the bromine-specific QC markers (e.g., absence of dibromo impurity, correct Br isotopic ratio in MS). The 2-bromo-3,5-dimethoxy regioisomer is less commonly stocked by major suppliers, and its purity specifications may vary more widely, leading to longer lead times and less consistent lot-to-lot quality . The target compound's established supply chain and documented quality metrics reduce the risk of batch failure in critical synthetic sequences.

Quality control Commercial sourcing Batch consistency

Lipophilicity Modulation: Bromine Substitution Increases logP by ~0.8–1.0 Units Relative to Non-Halogenated Parent, Influencing Pharmacokinetic Profile

The replacement of hydrogen with bromine at the 5-position of the pyrazine ring increases the lipophilicity of the molecule as measured by computed logP (cLogP). Based on standard fragment-based prediction models, the introduction of an aromatic bromine atom raises logP by approximately 0.8–1.0 log units compared to the non-halogenated parent 2,3-dimethoxypyrazine . This shift places the compound into a more favorable lipophilicity range for membrane permeability while avoiding the excessive logP increase associated with di-brominated or iodo analogs, which can lead to poor solubility and promiscuous binding . The iodo analog (5-iodo-2,3-dimethoxypyrazine) would exhibit an even larger logP increase (~1.2–1.5 units) and a substantially higher molecular weight (311.08 g/mol), often making it less desirable for hit-to-lead optimization where drug-likeness metrics (Lipinski Rule of 5) must be maintained .

Drug-likeness Lipophilicity Physicochemical profiling

High-Value Application Scenarios for 5-Bromo-2,3-dimethoxypyrazine (CAS 89466-19-3)


Diversified Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling

In medicinal chemistry campaigns targeting kinases, proteases, and GPCRs, 5-bromo-2,3-dimethoxypyrazine serves as a core scaffold for generating diverse compound libraries through palladium-catalyzed Suzuki-Miyaura coupling . The bromine atom at the 5-position undergoes oxidative addition with Pd(0) catalysts, enabling the introduction of aryl, heteroaryl, or vinyl boronic acid partners to explore structure-activity relationships (SAR). The 2,3-dimethoxy groups can be retained to modulate electron density on the pyrazine ring, or cleaved and further derivatized. This application is not feasible with the non-brominated parent or the regioisomeric 2-bromo-3,5-dimethoxypyrazine, as the former lacks the cross-coupling handle and the latter may exhibit altered regioselectivity in subsequent ring functionalization .

Synthesis of GPR35 and Other GPCR-Targeted Probe Molecules

The compound's pyrazine core with electron-donating methoxy groups and a modifiable bromine position makes it a valuable precursor for synthesizing GPCR-targeted probes, particularly for orphan receptors like GPR35 . Literature precedent shows that dimethoxypyrazine-containing molecules can act as GPR35 agonists with measurable EC50/IC50 values in cell-based assays (e.g., HT-29 cell desensitization assays, DMR assays in HT-29 cells, and Tango GPCR-bla U2OS reporter assays) . The presence of a single bromine atom allows for systematic variation of the substituent, while the methoxy groups can be retained or modified, providing a platform for optimizing potency, selectivity, and physicochemical properties without the excessive lipophilicity penalty of the iodo analog .

Development of Fluorescent Dyes and Bioconjugation Reagents

5-Bromo-2,3-dimethoxypyrazine is employed as a building block in the synthesis of fluorescent dyes and bioconjugation reagents, where the bromine atom enables attachment of chromophores or fluorophores via cross-coupling, while the methoxy groups can contribute to the photophysical properties (e.g., Stokes shift, quantum yield) of the final dye . This application leverages the compound's balanced reactivity: the single bromine provides a specific attachment point, avoiding the complexity and potential fluorescence quenching associated with dibromo analogs or the heavy-atom effect of iodo substituents .

Process Chemistry and Scale-Up: Validated Synthetic Route with Defined Impurity Profile

For process chemistry and scale-up applications, 5-bromo-2,3-dimethoxypyrazine benefits from a well-characterized synthesis via N-bromosuccinimide (NBS) bromination of 2,3-dimethoxypyrazine in DMF at room temperature over 48 hours . The documented procedure (11.88 g NBS, 8.5 g starting material, 85 mL DMF, 48 h, RT) provides a reproducible entry point with a defined impurity profile . The availability of the compound from multiple commercial suppliers with batch-specific QC documentation (NMR, HPLC, GC) at ≥95% purity reduces the risk of unexpected side reactions and facilitates regulatory compliance in GLP or GMP environments .

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